Product packaging for 3-Methyl-1-(prop-2-yn-1-yl)piperidine(Cat. No.:CAS No. 77975-79-2)

3-Methyl-1-(prop-2-yn-1-yl)piperidine

Cat. No.: B13232385
CAS No.: 77975-79-2
M. Wt: 137.22 g/mol
InChI Key: AAYFKDVXDDHACZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1-(prop-2-yn-1-yl)piperidine is a chemical compound of significant interest in medicinal and organic chemistry research. As a piperidine derivative, it belongs to a class of structures known for their wide range of biological activities. Piperidine derivatives are recognized for their potential application in the treatment of cancer, central nervous system diseases, and as local anesthetic and antiarrhythmic agents . The core research value of this compound lies in its structure, which combines a piperidine ring with a propargyl group. The propargyl group serves as a versatile handle for further chemical modification, most notably through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction in click chemistry . This reaction is extensively used in drug discovery, bioconjugation, and materials science for its high efficiency and reliability in creating molecular linkages . Furthermore, the terminal alkyne of the propargyl group can participate in other key transformations, such as Sonogashira cross-coupling reactions, to form new carbon-carbon bonds with aryl or vinyl halides . This compound is intended for research applications only. It is strictly for use in laboratory settings and is not certified for human or veterinary diagnostic or therapeutic use . Researchers handling this compound should refer to the Safety Data Sheet (SDS) and adhere to all recommended safety protocols. The typical hazard statements associated with similar compounds include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Standard precautionary measures include using personal protective equipment, avoiding breathing dust/fume/gas, and ensuring good ventilation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15N B13232385 3-Methyl-1-(prop-2-yn-1-yl)piperidine CAS No. 77975-79-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77975-79-2

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

3-methyl-1-prop-2-ynylpiperidine

InChI

InChI=1S/C9H15N/c1-3-6-10-7-4-5-9(2)8-10/h1,9H,4-8H2,2H3

InChI Key

AAYFKDVXDDHACZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CC#C

Origin of Product

United States

Contextualization Within Piperidine Heterocycle Chemistry

The piperidine (B6355638) ring is a saturated six-membered heterocycle containing one nitrogen atom, and it stands as one of the most ubiquitous structural motifs in pharmaceuticals and natural products. nih.gov Its prevalence is due to a combination of factors, including its ability to confer favorable physicochemical properties such as aqueous solubility and basicity, which can be crucial for drug absorption and distribution. The piperidine scaffold is often a key component of the pharmacophore, directly interacting with biological targets, or it can serve as a versatile framework for the attachment of various functional groups to modulate biological activity and pharmacokinetic profiles.

The substitution pattern on the piperidine ring plays a critical role in determining the molecule's biological activity and selectivity. The presence of a methyl group at the 3-position, as seen in 3-Methyl-1-(prop-2-yn-1-yl)piperidine, introduces a chiral center and can influence the conformational preferences of the ring. This, in turn, can affect how the molecule binds to a biological target. The 3-methyl substituent can also impact the metabolic stability of the compound by blocking potential sites of oxidation.

Physicochemical Properties of 3-Methylpiperidine (B147322)
PropertyValue
Molecular FormulaC6H13N
Molecular Weight99.17 g/mol
Boiling Point124-126 °C
Density0.845 g/mL
logP (Octanol/Water Partition Coefficient)1.4

Significance of N Propargyl Substituents in Medicinal Chemistry and Organic Synthesis

The N-propargyl group (a prop-2-yn-1-yl substituent attached to a nitrogen atom) is a highly versatile and valuable functional group in modern drug discovery and organic synthesis. nih.gov Its significance stems from several key features:

Bioactivity: The propargylamine (B41283) moiety is a key structural feature in a number of approved drugs, particularly monoamine oxidase (MAO) inhibitors like selegiline (B1681611) and rasagiline, which are used in the treatment of Parkinson's disease. The terminal alkyne can act as a mechanism-based inactivator, forming a covalent bond with the flavin cofactor of the enzyme. nih.govnih.gov

Covalent Inhibition: The terminal alkyne of the N-propargyl group can serve as a "warhead" for targeted covalent inhibitors. nih.gov Covalent inhibitors can offer advantages such as increased potency, longer duration of action, and the ability to target shallow binding pockets. mdpi.com The reactivity of the alkyne can be finely tuned to ensure selective reaction with a specific nucleophilic residue (like cysteine) in the target protein. chimia.ch

Synthetic Handle: The terminal alkyne is a versatile functional group for further chemical modification through reactions such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), Sonogashira coupling, and Mannich reactions. nih.gov This allows for the straightforward synthesis of more complex molecules and bioconjugates.

The combination of a piperidine (B6355638) ring with an N-propargyl group, as in 3-Methyl-1-(prop-2-yn-1-yl)piperidine, therefore creates a molecule with the potential for both specific biological interactions and further chemical elaboration.

Structure Activity Relationship Sar Investigations of 3 Methyl 1 Prop 2 Yn 1 Yl Piperidine Derivatives

Conformational Analysis and its Influence on Biological Activity

The three-dimensional conformation of a piperidine (B6355638) derivative is a critical determinant of its biological activity, as it governs the molecule's shape complementarity with its target binding site. acs.org The piperidine ring typically adopts a low-energy chair conformation to minimize torsional strain. rsc.orgrsc.org In this conformation, substituents can occupy either axial or equatorial positions.

For a 3-methylpiperidine (B147322) derivative, the methyl group strongly prefers the equatorial position to avoid steric clashes known as 1,3-diaxial interactions with the axial hydrogens at the C5 position and the nitrogen lone pair. rsc.orgrsc.org This preference dictates the dominant conformation of the molecule, influencing how the rest of the structure, including the pharmacologically important N-propargyl group, is presented to the biological target.

Impact of the N-Propargyl Moiety on Pharmacological Potency and Selectivity

The N-propargyl group (N-CH₂-C≡CH) is a key functional moiety, or "warhead," particularly known for its role in the mechanism-based irreversible inhibition of flavin-containing enzymes, most notably monoamine oxidases (MAO-A and MAO-B). psychiatry-psychopharmacology.com This group is present in well-known MAO inhibitors such as selegiline (B1681611), clorgyline, and rasagiline. psychiatry-psychopharmacology.comnih.govnih.gov

The pharmacological potency of these inhibitors stems from the ability of the terminal alkyne group to form a covalent bond with the N5 atom of the flavin adenine (B156593) dinucleotide (FAD) cofactor within the enzyme's active site. nih.govwikipedia.orgmdpi.com This covalent adduct formation leads to irreversible inactivation of the enzyme, resulting in a prolonged duration of action. nih.gov The presence of this terminal alkyne group has been shown to be essential for efficient MAO-B inhibition in several classes of piperidine derivatives. nih.govencyclopedia.pub

Beyond its role in covalent inhibition, the N-propargyl group also contributes to the selectivity of the compound for different enzyme isoforms. While many N-propargylamines are potent MAO inhibitors, structural modifications elsewhere in the molecule can direct this potent inhibition towards either MAO-A or MAO-B. nih.gov For example, further modification of the nitrogen atom in N-propargylamines, such as conversion to a quaternary ammonium (B1175870) salt, can drastically reduce MAO-B inhibitory potency while substantially increasing MAO-A inhibition, effectively inverting the selectivity. nih.gov Furthermore, the propargyl moiety itself is associated with neuroprotective properties that may be independent of its MAO-inhibiting activity. psychiatry-psychopharmacology.commdpi.com

Stereochemical Effects on Biological Activity and Isoform Selectivity (e.g., cis/trans isomerism)

Stereochemistry plays a pivotal role in the interaction between a drug and its biological target. In substituted piperidines, the relative orientation of substituents (cis/trans isomerism) can lead to profound differences in biological activity and selectivity. A remarkable example of this is seen in a series of 1-propargyl-4-styrylpiperidine analogues, which serve as a valuable model for understanding stereochemical influences. nih.govnih.govacs.org

In these studies, geometric isomers were found to possess unique and opposing selectivity profiles for MAO isoforms. nih.govnih.gov Specifically, cis-isomers of 1-propargyl-4-styrylpiperidines were identified as potent and selective inhibitors of human MAO-A, whereas the corresponding trans-isomers selectively targeted the MAO-B isoform. nih.govacs.orgacs.org This demonstrates that the spatial arrangement of the piperidine substituents can exquisitely control which enzyme isoform is inhibited.

Table 1: Influence of Stereoisomerism on MAO Inhibition for 1-propargyl-4-styrylpiperidine Analogues Data extracted from studies on analogous compounds to illustrate the principle of stereoselectivity.

CompoundIsomerhMAO-A IC₅₀ (µM)hMAO-B IC₅₀ (µM)Selectivity Index (A/B)
Unsubstituted Styryl trans> 1000.089> 1123
cis0.0341.80.019
4-Fluoro Styryl trans> 1000.055> 1818
cis0.0152.50.006
3-Methoxy Styryl trans> 1000.101> 990
cis0.0571.50.038

This interactive table is based on data from analogous compounds and demonstrates how cis/trans geometry dramatically impacts isoform selectivity. nih.govacs.org

Role of Piperidine Ring Substitution Patterns (e.g., C3-methyl, C4-aryl, C2/C6-diaryl substituents)

The pattern of substitution on the piperidine ring is a fundamental determinant of the pharmacological profile of a derivative. The nature, position, and orientation of substituents like C3-methyl or C4-aryl groups directly modulate interactions with biological targets. nih.gov

The position of a substituent on the piperidine ring significantly impacts its effect on enzyme inhibition. For instance, in the development of MAO inhibitors based on the 1-propargyl-4-styrylpiperidine scaffold, the 1,4-disubstitution pattern was found to be highly tolerated and conducive to high selectivity. nih.gov The introduction of a C3-methyl group, as in 3-methyl-1-(prop-2-yn-1-yl)piperidine, introduces an asymmetric center and a small lipophilic substituent near the nitrogen atom, which can influence both binding orientation and metabolic stability.

Furthermore, when an aryl substituent is present (e.g., at the C4 position), its electronic properties play a crucial role. Varying the substituents on this phenyl ring can enhance the potency and selectivity of MAO inhibition. mdpi.com The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) alters the electronic distribution of the molecule, which can affect key interactions within the enzyme's active site. mdpi.com For example, studies on other enzyme inhibitors have shown that EWGs and EDGs can have opposite effects on the electrostatic and charge-transfer energies between the ligand and key amino acid residues, thereby altering inhibitory activity. mdpi.com

Table 2: Effect of C4-Aryl Ring Substitution on hMAO-B Inhibitory Potency Data from trans-1-propargyl-4-styrylpiperidine derivatives illustrating electronic effects.

C4-Aryl SubstituenthMAO-B IC₅₀ (nM)
Unsubstituted89
4-Fluoro (EWG)55
4-Chloro (EWG)51
4-Methyl (EDG)160
4-Methoxy (EDG)72

This interactive table, based on data from analogous compounds, shows how different electronic substituents on a C4-aryl ring can modulate enzyme inhibitory potency. mdpi.comnih.gov

Piperidine ring substitution patterns are equally critical for compounds targeting receptors. In the context of sigma (σ) receptors, for example, the presence and nature of substituents on a C4-arylpiperidine structure are key to achieving high affinity and selectivity. nih.gov Halogen-substituted aryl groups have been shown to produce ligands with high affinity for the σ₁ receptor and good selectivity over the σ₂ subtype. nih.gov

While a C4-aryl substituent provides a large interaction surface, a smaller C3-methyl group primarily imparts steric influence. It can serve to orient other functional groups, restrict rotation, and provide a better fit into a specific sub-pocket of a receptor binding site, thereby enhancing affinity and selectivity. The choice between a C3-methyl, a C4-aryl, or other substitution patterns like C2/C6-diaryl groups allows for the fine-tuning of a molecule's properties to match the specific topographical and electronic requirements of a given receptor. nih.govnih.gov For example, palladium-catalyzed C-H arylation has been shown to proceed with high selectivity at the C4 position of piperidines, highlighting the chemical accessibility and importance of this position for modification. acs.org

Exploration of Linker Lengths and Terminal Group Variations in N-Propargyl Piperidine Analogues

Modifications to the N-substituent itself, including the length of the linker and the nature of the terminal group, are a common strategy in drug design to optimize pharmacological activity. For N-propargyl piperidine analogues, these variations can have profound effects.

The length of the N-alkynyl chain is critical. The three-carbon propargyl linker correctly positions the terminal alkyne to interact with the FAD cofactor in MAO. Altering this length, for instance, by synthesizing an N-butynyl (four-carbon) analogue, would change the distance and trajectory of the reactive group within the active site. This modification would likely decrease or abolish inhibitory activity if the new position is no longer optimal for covalent bond formation. Studies on other ligand classes have shown that linker length is a sensitive parameter; for certain sigma receptor ligands, a one-carbon chain (benzyl) between the piperidine nitrogen and an aryl ring was found to be optimal for high affinity compared to linkers of zero or two carbons. nih.gov

Furthermore, the terminal group is paramount. The terminal alkyne of the propargyl group is essential for the irreversible inhibition of MAO. nih.govencyclopedia.pub Replacing this alkyne with other functional groups would fundamentally alter the mechanism of action. For example, replacing the N-propargyl group with an N-benzyl group has been shown to shift the biological activity of piperidine derivatives from MAO inhibition towards cholinesterase inhibition. nih.govencyclopedia.pub Similarly, cyclization of a terminal alkyne can lead to entirely new heterocyclic structures with different biological targets. nih.gov Therefore, while the N-propargyl group is a privileged scaffold for MAO inhibition, variations in its structure offer a route to modulate potency or repurpose the piperidine core for different biological targets.

In-depth Analysis of this compound Derivatives Reveals Limited Public Data on Bioisosteric Modifications

A comprehensive review of scientific literature and chemical databases indicates a significant gap in publicly available research concerning the specific bioisosteric replacements and resulting pharmacological consequences for derivatives of this compound. While the principles of bioisosterism are widely applied in medicinal chemistry to optimize drug candidates, specific structure-activity relationship (SAR) studies detailing the effects of such modifications on this particular scaffold could not be located in the reviewed literature.

Bioisosterism is a key strategy in drug design, involving the substitution of atoms or functional groups within a lead compound with other moieties that have similar physical or chemical properties. This approach aims to enhance potency, selectivity, and pharmacokinetic profiles, or to reduce toxicity. For a compound like this compound, potential bioisosteric modifications could theoretically be explored at several positions:

The Piperidine Ring: The saturated heterocyclic core could be replaced by other cyclic systems such as pyrrolidine, morpholine, or azetidine (B1206935) to alter basicity, lipophilicity, and metabolic stability.

The Propargyl Group: The terminal alkyne is a reactive functional group and a key structural feature. Bioisosteric replacements might include a nitrile group, a cyclopropyl (B3062369) ring, or various small heterocyclic rings to modulate target binding and metabolic fate.

The Methyl Group: The methyl substituent on the piperidine ring could be replaced with other small alkyl groups, or with bioisosteres like a chlorine atom or a hydroxyl group, to probe the steric and electronic requirements of the binding pocket.

Despite the theoretical possibilities for these modifications, dedicated studies reporting the synthesis and pharmacological evaluation of such analogs of this compound are not present in the accessible scientific domain. Consequently, it is not possible to construct a detailed analysis or provide data tables on the pharmacological consequences of bioisosteric replacements for this specific compound and its derivatives. Research in this area, if it exists, may be proprietary or unpublished.

Computational Chemistry and Molecular Modeling of 3 Methyl 1 Prop 2 Yn 1 Yl Piperidine and Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations provide a detailed picture of the electronic distribution and energy levels, which in turn dictate the molecule's stability, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules, including piperidine (B6355638) derivatives. asianpubs.org By employing functionals like B3LYP combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p), researchers can accurately optimize the molecular geometry to its lowest energy state. asianpubs.orgufms.brnih.gov This process yields crucial information about bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule. researchgate.net

These studies reveal the distribution of electron density and the molecular electrostatic potential (MESP). The MESP map is particularly useful as it identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are key to understanding intermolecular interactions. ufms.brnih.gov For piperidine analogues, the nitrogen atom is typically a region of high electron density, making it a key site for interactions with biological targets.

Table 1: Common Parameters in DFT Calculations for Piperidine Analogues
ParameterTypical Method/Basis SetInformation Obtained
Geometry OptimizationDFT/B3LYP/6-311G(d,p)Optimized molecular structure, bond lengths, bond angles
Electronic PropertiesDFT/B3LYPHOMO-LUMO energies, Mulliken atomic charges, dipole moment
Reactivity AnalysisMESP MappingIdentification of nucleophilic and electrophilic sites

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. irjweb.comajchem-a.com

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests that the molecule is more reactive. researchgate.net From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as chemical potential, hardness, softness, and electrophilicity index, which provide a quantitative measure of the molecule's reactivity. ajchem-a.comresearchgate.net For piperidine derivatives, understanding these parameters is crucial for predicting their behavior in biological systems. asianpubs.org

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies
DescriptorFormulaSignificance
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability
Ionization Potential (I)-EHOMOEnergy required to remove an electron
Electron Affinity (A)-ELUMOEnergy released when an electron is added
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron distribution
Chemical Softness (S)1 / (2η)Reciprocal of hardness, indicates higher reactivity
Electrophilicity Index (ω)μ2 / (2η) (where μ is chemical potential)Measures the energy lowering due to maximal electron flow

DFT calculations are also employed to predict the spectroscopic properties of molecules, which can then be compared with experimental data to confirm their structure. nih.govresearchgate.net Theoretical calculations of Infrared (IR) spectra can predict the vibrational frequencies corresponding to different functional groups within the molecule. ufms.br Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing a theoretical spectrum that aids in the interpretation of experimental results. researchgate.net

Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate UV-Visible spectra. researchgate.net This analysis provides insights into the molecule's photophysical properties. For novel piperidine derivatives, the close agreement between calculated and experimental spectra serves as strong evidence for the proposed chemical structure. nih.govmdpi.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is essential for understanding the molecular basis of a drug's action and for structure-based drug design.

For 3-Methyl-1-(prop-2-yn-1-yl)piperidine and its analogues, molecular docking studies are used to predict their binding modes within the active sites of various target enzymes. These compounds, containing a propargylamine (B41283) group and a piperidine scaffold, are often investigated as inhibitors of enzymes like Monoamine Oxidase (MAO) and Cholinesterases (ChE), which are relevant targets in neurodegenerative diseases. nih.govresearchgate.net

Docking simulations can identify the most stable binding pose of the ligand, characterized by the lowest binding energy or the highest docking score. f1000research.com This information helps to understand how the ligand fits into the enzyme's active site and which parts of the molecule are crucial for binding. Studies on related compounds have also explored interactions with N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of signaling lipids. nih.gov

Beyond predicting the binding pose, molecular docking elucidates the specific non-covalent interactions between the ligand and the amino acid residues of the receptor. These interactions, which include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions, are critical for the stability of the ligand-receptor complex.

Research has shown that the piperidine moiety is often a key structural element for dual activity at targets like the Histamine (B1213489) H3 (H3R) and Sigma-1 (σ1) receptors. acs.orgacs.orgrepositoriosalud.esresearchgate.net Docking studies on piperidine-based ligands have identified putative protein-ligand interactions responsible for their high affinity. acs.org By analyzing these interactions, researchers can understand why certain structural modifications enhance or diminish binding affinity, providing a rational basis for designing more selective and potent ligands. nih.gov

Table 3: Key Interactions for Piperidine Analogues with Biological Targets
Target ReceptorKey Interacting Residues (Examples)Type of InteractionStructural Moiety Involved
Sigma-1 (σ1)Asp, Glu, Tyr, TrpElectrostatic, Hydrogen Bonding, π-π stackingProtonated Nitrogen, Aromatic Rings
Histamine H3 (H3R)Asp, Tyr, Thr, TrpSalt bridge, Hydrogen Bonding, HydrophobicBasic Nitrogen in Piperidine Ring
Monoamine Oxidase (MAO)Tyr, Phe, CysHydrophobic cage, Covalent bond (with FAD cofactor)Propargylamine group
Cholinesterase (ChE)Trp, Tyr, Ser, Hisπ-π stacking, Hydrogen BondingPiperidine Ring, Linker Chain

Active Site Characterization and Residue Interaction Analysis

Computational modeling plays a pivotal role in elucidating the binding mechanisms of inhibitors within the active sites of their target enzymes. For this compound and its analogues, which contain a propargylamine moiety, a primary target of interest is Monoamine Oxidase (MAO). nih.govmdpi.com MAO exists in two isoforms, MAO-A and MAO-B, which share significant sequence similarity but differ in substrate and inhibitor specificities. royalsocietypublishing.orgnih.gov

The active site of MAO-B is characterized as a hydrophobic bipartite cavity, consisting of an "entrance cavity" and a "substrate cavity" leading to the flavin adenine (B156593) dinucleotide (FAD) cofactor. proteopedia.orgproteopedia.org This dual-cavity structure allows MAO-B to accommodate a wide range of ligands. proteopedia.org The boundary between these cavities is formed by key residues such as Leu171, Ile199, and Tyr326. proteopedia.org

Molecular docking simulations are instrumental in predicting the binding poses of ligands and identifying key intermolecular interactions that govern affinity and selectivity. nih.gov For inhibitors related to this compound, interactions within the MAO-B active site are crucial for their inhibitory action. Studies on various MAO-B inhibitors have consistently highlighted the importance of specific amino acid residues. nih.govmdpi.comresearchgate.net The propargylamine group is positioned to form a covalent adduct with the N5 atom of the FAD cofactor, a hallmark of many irreversible MAO inhibitors. Surrounding this core interaction, the piperidine ring and its methyl substituent likely engage in hydrophobic and van der Waals interactions with nonpolar residues that line the cavity.

Key residue interactions for MAO-B inhibitors frequently involve:

Tyrosine Residues (Tyr326, Tyr398, Tyr435): These residues are critical for orienting the inhibitor within the active site through π-π stacking and hydrophobic interactions. nih.govmdpi.commdpi.com The aromatic rings of tyrosine can form favorable interactions with the inhibitor's structure.

Cysteine Residue (Cys172): This residue is located near the FAD cofactor and can influence the positioning of the inhibitor for covalent modification. mdpi.com

Gln206: This polar residue can form hydrogen bonds or other polar interactions, contributing to binding affinity. mdpi.com

Hydrophobic Pocket Residues (e.g., Leu171, Ile199): These residues form a hydrophobic pocket that accommodates nonpolar parts of the inhibitor, such as the piperidine ring. proteopedia.org

The analysis of these interactions helps rationalize the structure-activity relationships (SAR) observed in a series of analogues and guides the design of new compounds with improved potency and selectivity. nih.gov

Table 1: Key Residue Interactions in MAO-B Active Site for Propargylamine-based Inhibitors

ResidueType of InteractionRole in Inhibition
FAD CofactorCovalent BondingPrimary site of irreversible inhibition by the propargylamine moiety.
Tyr398, Tyr435π-π Stacking, HydrophobicStabilizes the inhibitor's position within the active site through aromatic interactions. nih.gov
Tyr326Hydrophobic, π-π StackingForms part of the boundary between the entrance and substrate cavities. mdpi.comproteopedia.org
Ile199, Leu171Hydrophobic InteractionsAccommodates nonpolar moieties of the ligand, contributing to binding affinity. proteopedia.org
Gln206Polar InteractionsCan form hydrogen bonds that help anchor the ligand. mdpi.com
Cys172Steric/Electronic InfluenceLocated near the FAD cofactor, influencing ligand positioning. mdpi.com

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the ligand-protein complex over time. nih.govnih.govnih.gov MD simulations are crucial for validating docking poses and understanding the dynamic behavior that influences binding affinity. nih.govfrontiersin.org For a complex such as this compound bound to MAO-B, MD simulations can confirm whether the computationally predicted interactions are maintained in a dynamic, solvated environment. nih.gov

Several key metrics are analyzed from MD simulation trajectories to evaluate the stability of the complex:

Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the fluctuation of individual amino acid residues. frontiersin.org Regions with high RMSF values are more flexible. In a stable complex, the residues in the binding pocket that interact with the ligand are expected to show reduced fluctuations compared to the unbound state. frontiersin.org

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are often applied to MD trajectories to estimate the binding free energy (ΔG_binding) of the ligand. nih.gov A more negative ΔG_binding value suggests a more stable and favorable interaction between the ligand and the protein. nih.gov

These analyses provide a comprehensive understanding of the structural integrity and energetic stability of the ligand-protein complex, offering a higher level of confidence in the predicted binding mode. nih.govfrontiersin.org

Table 2: Interpretation of Key Metrics in MD Simulations

MetricDescriptionIndication of a Stable Complex
RMSD (Protein & Ligand)Measures the average deviation of atomic positions from a reference structure. researchgate.netThe plot plateaus and shows minimal fluctuations, indicating structural equilibrium. frontiersin.org
RMSF (Per Residue)Measures the fluctuation of each atom or residue around its average position. frontiersin.orgLower fluctuations for residues in the binding pocket, suggesting stable interactions. nih.gov
Radius of Gyration (Rg) Represents the root mean square distance of atoms from their common center of mass.A consistent and stable value, indicating the protein's overall compactness is maintained. nih.gov
MM-GBSA (ΔG_binding) An end-point method to estimate the free energy of binding. nih.govA consistently low (highly negative) binding free energy value. nih.gov

In Silico Prediction of Activity Spectra (PASS) and Potential Biological Targets (e.g., SwissTargetPrediction)

In the early stages of drug discovery, computational tools that predict the biological activity profile of a compound can save significant time and resources. nih.gov Tools like Prediction of Activity Spectra for Substances (PASS) and target prediction platforms such as SwissTargetPrediction are used to generate hypotheses about a molecule's potential pharmacological effects and protein targets based on its chemical structure. nih.gov

These programs operate by comparing the structure of a query molecule, such as this compound, to large databases of compounds with experimentally verified biological activities. nih.gov

PASS calculates a spectrum of potential biological activities, providing probabilities for the compound being "active" (Pa) or "inactive" (Pi) for each activity type. This can reveal potential primary effects (e.g., MAO inhibition) as well as suggest possible secondary or off-target activities. nih.gov

SwissTargetPrediction identifies the most probable protein targets of a small molecule by combining 2D and 3D similarity measures with a library of known active compounds. This can help confirm expected targets (like MAO-B) and uncover novel ones that may not have been anticipated.

For this compound, these tools would likely predict MAO-B inhibition as a high-probability activity due to the presence of the propargylamine group, a well-known pharmacophore for this enzyme class. nih.gov The predictions might also suggest affinities for other amine-related targets, such as sigma receptors, which are known to bind piperidine-containing ligands. nih.govnih.gov These in silico predictions provide valuable guidance for subsequent experimental testing.

Table 3: Hypothetical Target Prediction Output for this compound

Target ClassPredicted TargetConfidence/ProbabilityRationale
OxidoreductaseMonoamine Oxidase BHighPresence of the propargylamine moiety, a known irreversible MAO inhibitor pharmacophore.
OxidoreductaseMonoamine Oxidase AModerateStructural similarity to MAO-B; potential for dual or non-selective inhibition.
EnzymeAcetylcholinesteraseLow to ModerateSome propargylamine compounds show cholinesterase activity. nih.gov
Membrane ReceptorSigma-1 Receptor (σ1R)ModerateThe piperidine scaffold is a common feature in high-affinity sigma receptor ligands. nih.gov
Membrane ReceptorSigma-2 Receptor (σ2R)Low to ModeratePotential for cross-reactivity with σ1R ligands. nih.gov

Computational Approaches for Predicting Stereoselectivity in Biological Interactions

The presence of a chiral center at the 3-position of the piperidine ring means that this compound exists as a pair of enantiomers (R and S). It is well-established that stereoisomers can exhibit significantly different pharmacological activities due to the chiral nature of biological targets like enzyme active sites.

Computational methods are highly effective for predicting and explaining this stereoselectivity. The primary approach involves performing separate molecular docking and molecular dynamics simulations for each enantiomer.

Molecular Docking: The R- and S-enantiomers are docked into the three-dimensional structure of the target protein (e.g., MAO-B). The docking scores and predicted binding poses are compared. A significant difference in binding affinity (docking score) between the two enantiomers can provide the first indication of stereoselective binding.

Interaction Analysis: The binding poses of each enantiomer are analyzed to identify differences in their interactions with active site residues. One enantiomer may be able to form more favorable hydrogen bonds, hydrophobic contacts, or have a better steric fit within the chiral pocket than the other.

Molecular Dynamics Simulations: To further refine the prediction, MD simulations are run for both the R- and S-enantiomer-protein complexes. By comparing the stability metrics (RMSD, RMSF) and calculating the binding free energies (MM-GBSA) for each, a more robust prediction of which enantiomer forms the more stable complex can be made. The enantiomer that demonstrates greater stability and a more favorable binding free energy is predicted to be the more potent inhibitor. This approach has been successfully used to rationalize the stereoselective inhibition observed for various classes of enzyme inhibitors.

Computational Prediction of Physicochemical Properties for Pharmacological Relevance

Beyond predicting biological activity, computational chemistry is essential for evaluating the physicochemical properties of a potential drug candidate, which are critical determinants of its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.gov For a compound like this compound, various properties can be calculated in silico to assess its drug-likeness, avoiding the need for initial synthesis and experimental testing. nih.govescholarship.org

Key pharmacologically relevant properties that are routinely predicted include:

Molecular Weight (MW): Lower molecular weight is generally associated with better absorption and diffusion.

LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound. An optimal LogP range is crucial for membrane permeability and solubility. researchgate.net

Topological Polar Surface Area (TPSA): TPSA is correlated with a molecule's ability to cross biological membranes, including the blood-brain barrier. nih.gov

Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of HBDs and HBAs influences solubility and membrane permeability.

Aqueous Solubility (LogS): Adequate solubility is necessary for a compound to be absorbed and distributed in the body.

Number of Rotatable Bonds: This metric relates to the conformational flexibility of a molecule, which can impact binding affinity and bioavailability.

These properties are often evaluated against established guidelines for oral bioavailability, such as Lipinski's Rule of Five, to provide an early assessment of a compound's potential for development. nih.gov

Table 4: Predicted Physicochemical Properties for this compound

PropertyPredicted Value (Approx.)Pharmacological Relevance
Molecular FormulaC10H17N-
Molecular Weight (MW)~151.25 g/mol Low MW, favorable for absorption and diffusion. nih.gov
XlogP3~1.9 - 2.2Within the optimal range for good membrane permeability and oral bioavailability. researchgate.net
Topological Polar Surface Area (TPSA)~12.5 ŲLow value, suggesting good potential to cross the blood-brain barrier. nih.gov
Hydrogen Bond Donors (HBD)0Favorable for membrane permeability.
Hydrogen Bond Acceptors (HBA)1 (the Nitrogen atom)Favorable for membrane permeability.
Number of Rotatable Bonds3Indicates good conformational flexibility without being excessive.
Aqueous Solubility (LogS)-2.0 to -2.5Suggests moderate water solubility.

Future Directions and Emerging Research Perspectives

Development of Innovative Synthetic Methodologies for Complex Analogues

The synthesis of piperidine (B6355638) derivatives has been a subject of extensive research, with numerous methods available for the construction of the piperidine ring. mdpi.com Future efforts in the context of 3-methyl-1-(prop-2-yn-1-yl)piperidine will likely concentrate on developing more efficient and stereoselective synthetic routes to complex analogues. Current approaches often involve the hydrogenation of substituted pyridines, various cyclization strategies (such as radical, electrophilic, and metal-catalyzed cyclizations), and multicomponent reactions. mdpi.comnih.gov

Emerging synthetic strategies may include:

Asymmetric Synthesis: Developing novel catalytic systems to achieve high enantioselectivity for the 3-methyl group, which is crucial for optimizing interactions with chiral biological targets like receptors and enzymes.

Flow Chemistry: Utilizing microreactor technology to improve reaction efficiency, safety, and scalability for the synthesis of diverse libraries of analogues.

Late-Stage Functionalization: Creating new methods to modify the piperidine ring or its substituents in the final steps of a synthesis, allowing for rapid diversification of the core scaffold. This could involve C-H activation or other modern synthetic techniques. nih.gov

Novel Cyclization Cascades: Designing one-pot reactions that combine multiple bond-forming events to construct highly substituted piperidine rings with greater complexity and efficiency. nih.gov

These advanced methodologies will be instrumental in generating a wider array of structurally diverse analogues for biological screening and optimization.

Discovery of Novel Biological Targets and Therapeutic Applications

Piperidine-containing compounds are known to exhibit a wide spectrum of biological activities, including anticancer, anti-Alzheimer's, and antiviral properties. nih.govmdpi.com The propargylamine (B41283) moiety (containing the prop-2-yn-1-yl group) is a key feature in certain inhibitors of monoamine oxidase (MAO), which are used in the treatment of Parkinson's disease and depression. nih.gov

Future research will aim to uncover new biological targets for ligands based on the this compound scaffold. This exploration could lead to therapeutic applications in previously unconsidered disease areas.

Potential Research Areas:

Therapeutic Area Potential Biological Targets Rationale
Neurodegenerative Diseases Sigma receptors (σ1R and σ2R), Cholinesterases (AChE, BuChE) The piperidine core is common in σR ligands, and the propargyl group is known for neuroprotective and MAO-inhibition properties. nih.gov
Oncology HDM2-p53 interaction, various kinases Piperidine derivatives have been investigated as inhibitors of the HDM2-p53 protein-protein interaction, a key target in cancer therapy. nih.govmdpi.comnih.gov
Neuropathic Pain Opioid receptors, ion channels Piperidine structures are found in many analgesic compounds. ontosight.ai

| Infectious Diseases | Viral or bacterial enzymes | The heterocyclic nature of the piperidine ring makes it a versatile scaffold for targeting microbial proteins. |

The identification of these new targets will rely on high-throughput screening of compound libraries, chemoproteomics, and other advanced biochemical techniques.

Advanced Computational Strategies for Rational Drug Design

Computer-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry, accelerating the discovery and optimization of new drugs. nih.gov For the this compound scaffold, computational methods can provide deep insights into structure-activity relationships (SAR) and guide the design of more potent and selective ligands.

Key Computational Approaches:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein, helping to understand the key molecular interactions responsible for binding affinity. nih.gov For instance, docking studies can elucidate how the 3-methyl and propargyl groups of the scaffold fit into the active site of a receptor.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the physicochemical properties of a series of analogues with their biological activity, enabling the prediction of potency for novel, unsynthesized compounds. emanresearch.org

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-receptor complex over time, providing a more realistic picture of the binding event and helping to assess the stability of the interaction.

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues early in the design process, helping to identify candidates with favorable drug-like characteristics. nih.govmdpi.com

The integration of these computational strategies will facilitate a more rational and efficient design cycle, reducing the time and cost associated with developing new drug candidates. emanresearch.orgnih.gov

Design and Synthesis of Multifunctional Ligands based on the this compound Scaffold

Many complex diseases, such as Alzheimer's and Parkinson's, have a multifactorial etiology, involving multiple pathological pathways. This has spurred interest in the development of multifunctional ligands, or multi-target-directed ligands (MTDLs), which are single molecules designed to interact with two or more biological targets simultaneously.

The this compound scaffold is an excellent starting point for designing such ligands. For example, researchers have identified polyfunctionalized pyridines containing a piperidine and a N-methyl-N-(prop-2-yn-1-yl)amino moiety that exhibit potent dual-target activity against cholinesterases and high affinity for the σ1 receptor. nih.gov This dual activity is highly relevant for the treatment of neuropathic pain and neurodegenerative disorders. nih.gov

Future work in this area will involve the rational design and synthesis of novel molecules that combine the this compound core with other pharmacophores to target different combinations of proteins implicated in a specific disease. This approach holds the promise of creating more effective therapies with potentially fewer side effects than combination therapies using multiple drugs.

Exploration of Interdisciplinary Research Avenues

The full therapeutic potential of the this compound scaffold can only be realized through a multidisciplinary research effort. ontosight.ai This involves close collaboration between experts in different fields.

Examples of Interdisciplinary Collaboration:

Medicinal Chemistry & Chemical Biology: Chemists can synthesize novel analogues, while chemical biologists develop and use chemical probes to investigate their mechanism of action in living systems.

Pharmacology & Computational Science: Pharmacologists can perform in vitro and in vivo testing of new compounds, while computational scientists use the resulting data to build predictive models that guide the next round of synthesis. ontosight.ai

Structural Biology & Drug Design: Structural biologists can determine the high-resolution crystal structures of the target proteins in complex with ligands, providing a detailed blueprint for rational drug design efforts. nih.gov

By fostering these interdisciplinary collaborations, researchers can create a synergistic environment that accelerates the translation of basic scientific discoveries into new and effective medicines based on the this compound scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.